molecular formula C10H20N2O6S B3217854 2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate CAS No. 1185304-35-1

2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate

Cat. No. B3217854
M. Wt: 296.34
InChI Key: WEKALXKJIVRFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate, also known as PSEM, is a chemical compound that has gained attention in scientific research due to its potential use as a tool to study the function of certain receptors in the brain. This compound is a selective agonist for the sigma-1 receptor, which has been implicated in a variety of physiological and pathological processes, including pain, addiction, and neurodegenerative diseases.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics Insights

Research on compounds like disulfiram and its metabolites offers insight into the pharmacokinetics and pharmacodynamics of drugs with sulfonyl and amine components. These studies elucidate how such compounds are absorbed, distributed, metabolized, and excreted in the body, highlighting their potential therapeutic applications and mechanisms of action (Johansson, 1992).

Novel Syntheses of Cyclic Compounds

The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide have been explored, indicating the utility of sulfonyl and amine functionalities in developing new chemical entities. These compounds find applications in pharmaceuticals and as functional molecules in organic syntheses, underscoring the diversity and versatility of sulfonyl-amines in chemistry and drug development (Kaneda, 2020).

Therapeutic Applications of Sulfur-Containing Motifs

Sulfur-containing compounds, especially sulfonyl or sulfonamide analogues, exhibit a wide range of pharmacological properties. Research has highlighted their significance in discovering new therapeutic agents, with over 150 FDA-approved sulfur-based drugs treating various diseases. This emphasizes the critical role of sulfur motifs in medicinal chemistry for antimicrobial, anti-inflammatory, antiviral, and anticancer applications (Zhao et al., 2018).

Antioxidant Capacity and Chemical Reactivity

Studies on the antioxidant capacity of compounds like ABTS and its derivatives reveal the intricate reaction pathways involved in the interaction between antioxidants and radical species. This research provides foundational knowledge on the chemical reactivity of sulfonyl-containing compounds and their potential applications in developing antioxidant therapies (Ilyasov et al., 2020).

Synthesis and Medicinal Importance of Cyclic Sulfones

The synthesis, reactions, and applications of cyclic sulfones highlight their significance in medicinal chemistry and pharmaceutical sciences. These compounds possess biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects, showcasing the therapeutic potential of sulfonyl-ethylamine derivatives (Alam et al., 2018).

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)sulfonylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.C2H2O4/c1-8-2-5-10(6-3-8)13(11,12)7-4-9;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKALXKJIVRFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate

CAS RN

1185304-35-1
Record name Ethanamine, 2-[(4-methyl-1-piperidinyl)sulfonyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185304-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
Reactant of Route 2
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
Reactant of Route 3
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
Reactant of Route 4
Reactant of Route 4
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
Reactant of Route 5
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
Reactant of Route 6
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.